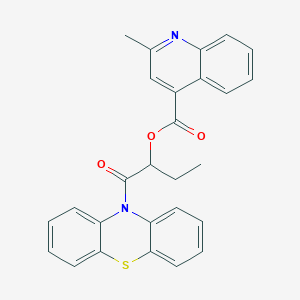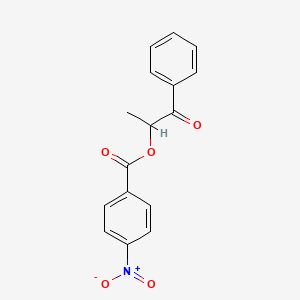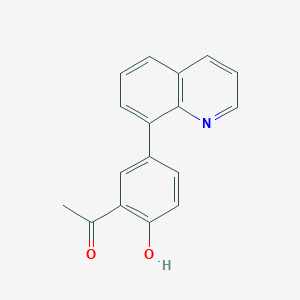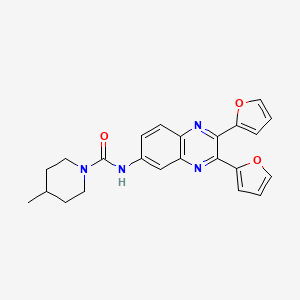
1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate
説明
1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C27H22N2O3S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.13511374 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
Phenothiazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains. The synthesis processes often involve reactions with different amines, resulting in compounds with varied biological activities. These studies underscore the role of phenothiazine derivatives in developing new antibacterial agents (Vasudha, Rao, Reddy, & Baru, 2016).
Photophysical and Electrochemical Properties
Research into the photophysics and electrochemistry of phenothiazine and quinoline derivatives has led to the development of materials with potential applications in photochemotherapy and organic light-emitting diodes (OLEDs). These studies explore the synthesis, characterization, and luminescence properties of compounds, indicating their utility in medical treatments and electronic devices (Wainwright, Grice, & Pye, 1999; Zhang, Wang, Li, Gao, & Chen, 2020).
Antiproliferative and Anticancer Activity
Studies on phenothiazine derivatives containing a quinoline and a pyridine fragment have shown antiproliferative activity against tumor cells. These findings suggest the potential of such compounds in cancer therapy, highlighting the importance of structural analysis and synthesis in identifying effective anticancer agents (Empel, Bąk, Kozik, Latocha, Čížek, Jampílek, Suwińska, Sochanik, & Zięba, 2021).
Antimalarial and Anti-Plasmodial Evaluation
Compounds derived from phenothiazine and quinoline structures have been synthesized and evaluated for their antimalarial activities. These studies provide insight into the development of novel antimalarial agents, emphasizing the significance of chemical modifications in enhancing biological efficacy against Plasmodium strains (Singh, Gut, Rosenthal, & Kumar, 2017).
特性
IUPAC Name |
(1-oxo-1-phenothiazin-10-ylbutan-2-yl) 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-3-23(32-27(31)19-16-17(2)28-20-11-5-4-10-18(19)20)26(30)29-21-12-6-8-14-24(21)33-25-15-9-7-13-22(25)29/h4-16,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLGQCQOFQBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)C4=CC(=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)


![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N,N'-dimethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007868.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4007869.png)

![[4-(4-aminopyridin-2-yl)phenyl]methanol](/img/structure/B4007874.png)
![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)
![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)
